molecular formula C15H19NO3 B181401 Methyl 4-(cyclohexylcarbamoyl)benzoate CAS No. 245679-66-7

Methyl 4-(cyclohexylcarbamoyl)benzoate

Cat. No. B181401
M. Wt: 261.32 g/mol
InChI Key: MKPYUKXWEWMAOM-UHFFFAOYSA-N
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Description

“Methyl 4-(cyclohexylcarbamoyl)benzoate” is a chemical compound with the CAS Number: 245679-66-7 and a linear formula of C15H19NO3 . It has a molecular weight of 261.32 .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 4-[(cyclohexylamino)carbonyl]benzoate . The InChI code for this compound is 1S/C15H19NO3/c1-19-15(18)12-9-7-11(8-10-12)14(17)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,16,17) .

Scientific Research Applications

  • Crystal Structure Analysis

    • Methyl 4-(cyclohexylaminocarbonyl)benzoate, a closely related compound, has been studied for its crystal structure, revealing two independent molecules in the asymmetric unit with different ring orientations. These molecules are connected by N—H⋯O=C hydrogen bonds to form chains parallel to the a-axis (Jones & Kuś, 2004).
  • Polymerization Processes

    • Methyl-4-[bis(4-bromophenyl)amino]benzoate cation radical salts, related to Methyl 4-(cyclohexylcarbamoyl)benzoate, have been used as initiators for the polymerization of cyclohexene oxide. These salts are active in initiating polymerization at room temperature without external stimulation, influencing polymerization yield and molecular weight (Abu-Abdoun & Ledwith, 2007).
  • Electropolymerization and Capacitive Behavior

    • Methyl 4-((9H-(carbazole-9-carbanothioylthio)benzoate (MCzCTB), a derivative of Methyl 4-(cyclohexylcarbamoyl)benzoate, was synthesized and used in electropolymerization studies. This compound showed potential for supercapacitor and biosensor applications due to its capacitive behavior and electronic properties (Ates et al., 2015).
  • Nonlinear Optical (NLO) Properties

    • Unsymmetrical acyl thiourea derivatives, including derivatives of Methyl 4-(cyclohexylcarbamoyl)benzoate, have been studied for their third-order nonlinear optical properties. These compounds exhibit significant NLO polarizability, suggesting potential applications in advanced functional materials (Ashfaq et al., 2021).
  • Ritter Reaction Synthesis

    • Methyl 4-(cyclohexylcarbamoyl)benzoate and its derivatives have been used in the Ritter reaction, a chemical synthesis process, showcasing their role in organic synthesis and the development of scalable methods for producing related compounds (Milne & Baum, 2014).
  • Cyclization Reactions in Chemical Synthesis

    • Compounds related to Methyl 4-(cyclohexylcarbamoyl)benzoate have been used in cyclization reactions with copper halides to synthesize isocoumarins and α-pyrone, demonstrating their utility in diverse synthetic pathways (Liang, Xie, & Li, 2007).
  • Aromatic Acid Degradation Studies

    • Research on Pseudomonas putida has shown that derivatives of Methyl 4-(cyclohexylcarbamoyl)benzoate, such as benzoate and methylbenzoate, are involved in pathways of aromatic acid degradation. This study highlights the biological significance of these compounds in microbial metabolism (Cowles, Nichols, & Harwood, 2000).
  • Applications in Battery Technology

    • Cyclopentadithiophene-benzoic acid copolymers, derivatives of Methyl 4-(cyclohexylcarbamoyl)benzoate, have been used as conductive binders in lithium-ion battery anode electrodes. This demonstrates the potential of these compounds in enhancing battery performance and stability (Wang et al., 2017).

properties

IUPAC Name

methyl 4-(cyclohexylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-19-15(18)12-9-7-11(8-10-12)14(17)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPYUKXWEWMAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443178
Record name Methyl 4-(cyclohexylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(cyclohexylcarbamoyl)benzoate

CAS RN

245679-66-7
Record name Methyl 4-(cyclohexylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Wang, SM Batt, B Wang, L Fu, R Qin… - Journal of Medicinal …, 2021 - ACS Publications
In this study, we report the design and synthesis of a series of novel thiophene-arylamide compounds derived from the noncovalent decaprenylphosphoryl-β-d-ribose 2′-epimerase (…
Number of citations: 24 pubs.acs.org

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